Product packaging for Dithiothreitol(Cat. No.:CAS No. 16096-97-2)

Dithiothreitol

Cat. No.: B1674672
CAS No.: 16096-97-2
M. Wt: 154.3 g/mol
InChI Key: VHJLVAABSRFDPM-IMJSIDKUSA-N
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Description

Historical Context and Discovery: Cleland's Reagent in Biochemical Science

L-Dithiothreitol is commonly referred to as Cleland's reagent, a name honoring its discoverer, W. Wallace Cleland. wikipedia.orginterchim.fragscientific.comagscientific.com Cleland, a prominent figure in enzyme kinetics, introduced DTT in 1964 as a protective agent for the reduction of disulfide bonds in proteins. wisc.eduiris-biotech.denih.gov This invention proved to be a significant advancement, offering a more effective and less odorous alternative to previously used thiols like β-mercaptoethanol. wisc.edunih.gov Cleland's work on DTT was published in the journal Biochemistry, a journal where he published extensively throughout his career. wisc.edunih.gov The compound quickly gained traction in the biochemical community for its ability to maintain monothiols in a completely reduced state and quantitatively reduce disulfides. nih.govsigmaaldrich.com

Fundamental Role as a Reducing Agent in Biological Systems

The fundamental role of L-Dithiothreitol in biological systems within academic research is its function as a potent reducing agent. wikipedia.orgastralscientific.com.aumedchemexpress.comagscientific.com DTT is particularly effective at reducing disulfide bonds (-S-S-) to their corresponding sulfhydryl groups (-SH). wikipedia.orgmedchemexpress.com This reduction is crucial for numerous biological processes and experimental procedures.

The mechanism of disulfide bond reduction by DTT involves a two-step thiol-disulfide exchange reaction. wikipedia.orgastralscientific.com.auagscientific.combroadpharm.com DTT's structure, with two thiol groups, allows it to form a stable six-membered ring upon oxidation, which drives the reaction equilibrium towards the reduced state of the target molecule. wikipedia.orgagscientific.combroadpharm.com This intramolecular cyclization is a key feature that makes DTT a more efficient reducing agent at lower concentrations compared to monothiols. broadpharm.com

DTT's reducing power is most effective at pH values above 7, as the negatively charged thiolate form (-S⁻) is the reactive species. wikipedia.orgastralscientific.com.auagscientific.com The pKa values of DTT's thiol groups are approximately 9.2 and 10.1. wikipedia.orgagscientific.com

In biological systems and in vitro studies, DTT is widely used to:

Reduce disulfide bonds in proteins, which is essential for denaturing proteins for techniques like SDS-PAGE or for studying protein structure and function. wikipedia.orginterchim.frastralscientific.com.au

Prevent the formation of unwanted intramolecular and intermolecular disulfide bonds between cysteine residues in proteins. wikipedia.orginterchim.frastralscientific.com.au

Maintain the reduced state of proteins and enzymes, preserving their activity. interchim.frsigmaaldrich.comchemimpex.comlidsen.com

Protect free sulfhydryl groups in biomolecules from oxidation. sigmaaldrich.combroadpharm.comagscientific.com

While DTT is a powerful reducing agent, it is important to note that it may not be able to reduce buried or solvent-inaccessible disulfide bonds within proteins; this sometimes necessitates the use of denaturing conditions alongside DTT. wikipedia.orginterchim.frastralscientific.com.au

Research findings highlight the impact of DTT on various biological molecules and processes:

Application AreaObserved Effect of DTTRelevant Findings
Protein ReductionEffectively reduces disulfide bonds in proteins and peptides. Prevents formation of new disulfide bonds. wikipedia.orginterchim.frastralscientific.com.auUsed in SDS-PAGE to denature proteins for better separation. wikipedia.org Can restore enzyme activity lost due to sulfhydryl group oxidation. interchim.frsigmaaldrich.comlidsen.com
DNA StudiesUsed as a reducing or "deprotecting" agent for thiolated DNA, preventing dimerization. wikipedia.org Can introduce single-stranded nicks in double-stranded DNA under standard conditions. nih.govDimerization of thiolated DNA can lower efficiency of coupling reactions. wikipedia.org DTT's effect on DNA can impact sensitive assays like single molecule detection. nih.gov
Enzyme ActivityCan protect enzyme activity by preventing oxidation of sulfhydryl groups. interchim.frsigmaaldrich.comlidsen.com Can also affect enzyme activity through mechanisms unrelated to thiol-disulfide exchange. researchgate.netStudies show concentration-dependent enhancement or maintenance of enzyme activity (e.g., β-galactosidase). lidsen.com Effects can vary depending on the specific enzyme and experimental conditions. lidsen.comresearchgate.netnih.gov
Metal Ion ChelationActs as a strong chelating agent for certain metal ions, including Zn(II), Cd(II), Pb(II), Ni(II), and Cu(I). tjpr.orgresearchgate.netCan form stable complexes with metal ions using its thiol groups. researchgate.net This chelating ability can interfere with studies of metal ion binding to thiol-containing biomolecules. researchgate.net
Cellular ProcessesCan permeate cell membranes. interchim.fragscientific.comagscientific.com Has been shown to protect cellular organelles against toxic insults by preserving the cellular redox environment. researchgate.netMay affect cellular mechanisms such as vesiculation, cell morphology, and signal transduction pathways. researchgate.net

Further detailed research indicates that DTT's influence extends to the kinetics of enzyme reactions. For example, studies comparing different reducing agents showed that DTT increased the enzyme efficiency (Kcat/KM) of NS3/4A protease, while having varying effects on the kinetic parameters of other proteases like 3CLpro and PLpro. nih.gov This highlights that the choice of reducing agent can significantly impact experimental outcomes in enzyme studies. nih.gov

The stability of DTT in solution is also a consideration in research. While it has a lower tendency to be oxidized directly by air compared to some other reducing agents, its reducing ability can be reduced with improper storage or prolonged exposure to air, particularly at higher pH values and temperatures. interchim.fragscientific.comagscientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2S2 B1674672 Dithiothreitol CAS No. 16096-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol
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InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1
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InChI Key

VHJLVAABSRFDPM-IMJSIDKUSA-N
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Canonical SMILES

C(C(C(CS)O)O)S
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Isomeric SMILES

C([C@@H]([C@H](CS)O)O)S
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Molecular Formula

C4H10O2S2
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DSSTOX Substance ID

DTXSID501316708
Record name L-Dithiothreitol
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Molecular Weight

154.3 g/mol
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Physical Description

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
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Boiling Point

BP: 115-116 °C at 1 mm Hg, Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg
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Solubility

Freely soluble in water, Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ether
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Impurities

Oxidized form: <2.5% (absorbance at 283nm)
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Color/Form

Needles from ether, Solid

CAS No.

16096-97-2, 3483-12-3
Record name L-Dithiothreitol
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Melting Point

42-43 °C, 42.50 °C. @ 760.00 mm Hg
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Mechanisms of Action and Biochemical Reactivity of L Dithiothreitol

Thiol-Disulfide Exchange Reactions and Disulfide Bond Reduction

DTT is widely used to reduce disulfide bonds (S-S) to their corresponding sulfhydryl (SH) groups in proteins and peptides. This reaction is crucial for denaturing proteins by breaking intramolecular and intermolecular disulfide linkages, or for maintaining proteins with free thiol groups in a reduced state interchim.frmedchemexpress.com. The reduction of a disulfide bond by DTT proceeds through a series of thiol-disulfide exchange reactions. astralscientific.com.auwikipedia.org

Mechanism of Reduction to Form a Six-Membered Ring

The reduction of a disulfide bond by DTT involves two sequential thiol-disulfide exchange steps. Initially, one of DTT's thiolate groups attacks a sulfur atom of the target disulfide bond, forming a mixed-disulfide intermediate and releasing one free thiol from the target molecule. astralscientific.com.auwikipedia.orgiris-biotech.de Subsequently, the second thiolate group of the same DTT molecule undergoes an intramolecular attack on the mixed-disulfide intermediate. astralscientific.com.auwikipedia.orgiris-biotech.de This intramolecular reaction is highly favored due to the proximity of the two sulfur atoms within the DTT molecule, leading to the formation of a stable six-membered ring structure in the oxidized form of DTT and the complete reduction of the target disulfide bond into two free thiol groups. astralscientific.com.auwikipedia.orgiris-biotech.deusbio.net This cyclization effectively drives the reaction equilibrium towards the reduced products. astralscientific.com.auwikipedia.orgiris-biotech.de

Comparison with Other Thiol-Reducing Agents

Compared to monothiol reducing agents like beta-mercaptoethanol (β-ME), DTT is a more effective reducing agent for disulfide bonds. iris-biotech.denih.gov The key advantage of DTT lies in its dithiol structure, which facilitates the formation of a stable cyclic disulfide upon oxidation. astralscientific.com.auwikipedia.orgusbio.net This intramolecular cyclization reaction shifts the equilibrium of the thiol-disulfide exchange towards the reduction of the target disulfide. astralscientific.com.auwikipedia.orgiris-biotech.de As a result, DTT can achieve nearly complete reduction of disulfides and is typically used at much lower concentrations than β-ME for similar levels of reduction. iris-biotech.denih.gov For instance, a seven-fold lower concentration of DTT (e.g., 100 mM) can be as effective as 5% v/v (approximately 700 mM) β-ME. nih.gov Another alternative reducing agent is Tris(2-carboxyethyl)phosphine (TCEP). TCEP is more stable than DTT, particularly at lower pH values, and is odorless, unlike DTT and β-ME. usbio.netontosight.aismartscience.co.th TCEP is also effective at reducing disulfide bonds and can be used at lower concentrations than DTT in some applications. ontosight.ai

Redox Chemistry and Potential in Aqueous Solutions

Dithiothreitol (B142953) is a strong reducing agent with a characteristic redox potential. The redox potential of DTT is approximately -0.33 V at pH 7. interchim.frastralscientific.com.auwikipedia.orgusbio.netagscientific.comagscientific.com This low redox potential indicates its strong tendency to donate electrons and reduce other species. The reduction of a disulfide bond by DTT is a two-electron transfer process, resulting in the oxidized cyclic form of DTT. nih.gov

Influence of pH on Reducing Activity

The reducing power of DTT is significantly influenced by pH. interchim.frastralscientific.com.auwikipedia.orgusbio.netagscientific.comagscientific.com The active species in the thiol-disulfide exchange reaction is the deprotonated thiolate form (-S⁻). astralscientific.com.auwikipedia.orgusbio.netagscientific.com The thiol groups of DTT have pKa values around 9.2 and 10.1. astralscientific.com.auwikipedia.orgagscientific.com Therefore, DTT's reducing activity is optimal at pH values above 7, where a significant portion of the thiol groups are in the reactive thiolate form. interchim.frastralscientific.com.auwikipedia.orgusbio.netagscientific.comagscientific.com As the pH decreases below 7, the concentration of the thiolate form decreases, leading to a reduction in DTT's reducing potency. interchim.frwikipedia.orgusbio.net Studies have shown that the half-life of DTT in solution decreases as the pH increases above 7, indicating increased reactivity and degradation at higher pH values. agscientific.com

pH Temperature (°C) Half-life (hours)
6.5 20 40
7.5 20 10
8.5 20 1.4
8.5 0 11
8.5 40 0.2

agscientific.com

Interactions with Metal Ions and Chelating Properties

This compound has been shown to interact with various metal ions, exhibiting chelating properties. DTT can form stable complexes with heavy metal ions such as Zn(II), Cd(II), Pb(II), Ni(II), and Cu(I), utilizing both of its sulfur donors. researchgate.netnih.gov These interactions can be significant in biochemical studies involving metal-dependent proteins, as the presence of DTT may interfere with metal ion binding to biomolecules. researchgate.netnih.govresearchgate.net For example, DTT can chelate Zn²⁺ ions. researchgate.net The addition of chelating agents like EDTA can help extend the half-life of DTT in solution by mitigating metal-catalyzed oxidation. wikipedia.orgagscientific.com

Formation of L-Dithiothreitol Adducts

While the primary reaction of DTT involves the reduction of disulfide bonds and formation of its cyclic oxidized form, in rare instances, DTT can form adducts. interchim.frwikipedia.orgusbio.net An adduct may form if the two sulfur atoms of a DTT molecule form disulfide bonds with different sulfur atoms on a target molecule, preventing the intramolecular cyclization of DTT because no free thiols remain on that DTT molecule to complete the ring closure. interchim.frwikipedia.orgusbio.net Research has also indicated the potential for UV-induced cross-linking between DTT, peptides, and nucleotides, leading to the formation of adducts with a characteristic mass increment. nih.gov

Applications in Protein Biochemistry and Proteomics Research

Protein Folding and Conformational Stability Studies

Disulfide bonds are covalent linkages that significantly influence the folding pathways and conformational stability of proteins, particularly those destined for oxidative environments like the endoplasmic reticulum or the extracellular space. umich.eduresearchgate.net DTT is a key reagent for investigating the role of these bonds in protein folding and stability.

DTT is frequently employed to prevent the formation of disulfide bonds between cysteine residues within a single polypeptide chain (intramolecular) or between different polypeptide chains (intermolecular). wikipedia.orgastralscientific.com.auinterchim.frresearchgate.netosm.bio By maintaining cysteine residues in their reduced sulfhydryl state, DTT inhibits the oxidative coupling that leads to disulfide bond formation. This is particularly useful in experiments where the reduced state of a protein is required or to study folding intermediates before disulfide bond formation occurs. astralscientific.com.auiris-biotech.deinterchim.frneo-biotech.com Preventing incorrect disulfide bond formation can be crucial, as aberrant disulfide bonds can lead to protein misfolding and aggregation. plos.org

A common application of DTT is the reduction of pre-formed disulfide bonds in proteins and peptides. wikipedia.orgastralscientific.com.auiris-biotech.debroadpharm.comiris-biotech.deinterchim.frresearchgate.netthermofisher.comagscientific.com This is often necessary for protein denaturation, sample preparation for electrophoresis (such as SDS-PAGE), or for refolding studies starting from a fully reduced state. wikipedia.orgiris-biotech.deinterchim.fragscientific.com The reduction of a disulfide bond by DTT involves a two-step thiol-disulfide exchange reaction. astralscientific.com.aubroadpharm.comiris-biotech.de

The reduction efficiency of DTT can be influenced by the accessibility of the disulfide bond to the solvent. Buried or solvent-inaccessible disulfide bonds may not be readily reduced by DTT alone. wikipedia.orgastralscientific.com.auiris-biotech.deinterchim.frresearchgate.netosm.bio In such cases, reduction is often carried out under denaturing conditions, using agents like urea (B33335) or guanidinium (B1211019) chloride, or at elevated temperatures, to unfold the protein and expose the disulfide bonds to the solvent and the reducing agent. wikipedia.orgastralscientific.com.auiris-biotech.deinterchim.frresearchgate.netosm.bio

ApplicationRecommended DTT ConcentrationConditionsReference
Maintain reduced proteins in solution1-10 mMTypically at or above pH 7 astralscientific.com.auiris-biotech.de broadpharm.comagscientific.com
Complete reduction for electrophoresis50-100 mMOften with denaturing agents (e.g., SDS) wikipedia.org broadpharm.comagscientific.com
Protein SS reduction (general)1-10 mMpH > 7 recommended astralscientific.com.auiris-biotech.de astralscientific.com.auinterchim.fr

The rate at which DTT reduces a specific disulfide bond can provide information about its solvent accessibility. Disulfide bonds that are more exposed to the solvent are generally reduced faster by DTT than those that are buried within the protein structure. wikipedia.orgiris-biotech.deinterchim.frresearchgate.netosm.bio By monitoring the kinetics of disulfide bond reduction in the presence of DTT, researchers can gain insights into the local environment and conformational dynamics around specific disulfide bonds within a protein. wikipedia.orgiris-biotech.deinterchim.frresearchgate.net

The endoplasmic reticulum (ER) is a key cellular compartment for the folding and assembly of secretory and membrane proteins, a process that often involves disulfide bond formation in its oxidizing environment. cellular-protein-chemistry.nloup.com DTT can be used in cell-based studies to manipulate the redox conditions within the ER and investigate its impact on protein folding. cellular-protein-chemistry.nloup.comembopress.orgresearchgate.netnih.govembopress.orgnih.govnih.govresearchgate.net

Adding DTT to the medium of living cells can prevent disulfide bond formation in newly synthesized proteins entering the ER and can also induce the reduction of existing disulfide bonds in proteins already present in the ER. cellular-protein-chemistry.nlembopress.orgnih.govembopress.orgresearchgate.net This manipulation can lead to the accumulation of reduced, often unfolded or partially folded, protein intermediates within the ER. cellular-protein-chemistry.nlembopress.orgnih.govembopress.org Studies using DTT in this context have demonstrated that maintaining proteins in a reduced state in the ER can prevent their proper folding, oligomerization, and subsequent transport out of the ER. cellular-protein-chemistry.nlembopress.orgnih.govembopress.orgnih.govnih.gov Removing DTT allows the ER's oxidative environment to be restored, enabling disulfide bond formation and allowing trapped proteins to fold and proceed through the secretory pathway. cellular-protein-chemistry.nlembopress.orgnih.govembopress.org This approach has been valuable in understanding the ER's quality control mechanisms and the dependence of protein folding and trafficking on disulfide bond formation. cellular-protein-chemistry.nlembopress.orgembopress.org

Disulfide bonds can be crucial for the correct oligomerization and intracellular transport of multi-subunit proteins. cellular-protein-chemistry.nlnih.govembopress.orgnih.govnih.govnih.gov By preventing or reducing disulfide bonds, DTT can interfere with these processes. Studies have shown that preventing disulfide bond formation with DTT can inhibit the assembly of protein complexes and their exit from the ER. cellular-protein-chemistry.nlnih.govembopress.orgnih.govnih.govresearchgate.netnih.gov For example, treatment with DTT has been shown to prevent the trimerization and transport of influenza hemagglutinin (HA0), a protein that requires disulfide bonds for its native structure and assembly. cellular-protein-chemistry.nlembopress.orgnih.govembopress.orgnih.gov Similarly, DTT can affect the dimerization and degradation of viral envelope glycoproteins. nih.gov The effects of DTT on protein transport are often linked to its impact on folding and oligomerization, as misfolded or unassembled proteins are typically retained in the ER by cellular quality control systems. cellular-protein-chemistry.nlembopress.orgembopress.org

Enzyme Activity and Kinetics Investigations

DTT is frequently used in enzyme studies for several purposes, primarily related to maintaining the reduced state of cysteine residues. Many enzymes have cysteine residues in their active sites or elsewhere in their structure that are essential for activity or structural integrity. researchgate.net Oxidation of these sulfhydryl groups can lead to loss of enzyme activity.

DTT can be added to enzyme preparations and reaction buffers to protect free sulfhydryl groups from oxidation, thereby helping to maintain enzyme activity and stability. interchim.frresearchgate.netneo-biotech.comresearchgate.net This is particularly important during enzyme purification and storage. interchim.frresearchgate.netubc.ca

Enzyme Activation Requiring a Reducing Environment

Certain enzymes require a reducing environment to maintain their active conformation or to activate their catalytic activity. DTT provides this necessary reducing environment by cleaving intramolecular or intermolecular disulfide bonds that might otherwise render the enzyme inactive or less efficient. For instance, studies have shown that DTT can activate endogenous transglutaminase 2 (TG2) activity, which is dependent on a reduced environment for its cross-linking action. researchgate.net This activation by DTT has been observed to induce inward remodeling in small arteries, highlighting the importance of the redox state in regulating enzyme activity in biological processes. researchgate.net

Maintenance of Enzyme Stability and Protection of Active Sites

DTT is widely used to stabilize enzymes by protecting their free sulfhydryl (-SH) groups from oxidation. agscientific.cominterchim.frontosight.ailabmartgh.comsigmaaldrich.com Oxidation of cysteine residues can lead to the formation of disulfide bonds, which may alter the enzyme's structure and reduce or abolish its activity. researchgate.net By keeping cysteine residues in their reduced state, DTT helps maintain the enzyme's native conformation and protects the active site, ensuring optimal catalytic function. interchim.frlabmartgh.comsigmaaldrich.comlidsen.com Research on β-galactosidase, for example, has shown that DTT enhances enzyme activity in a concentration-dependent manner, suggesting the presence of a cysteine residue near the catalytic center that is protected by DTT from oxidation. lidsen.com Increasing DTT concentrations led to increased β-galactosidase activity, with significant enhancements observed at 1 mM and 10 mM DTT. lidsen.com

Modulation of Mitochondrial Electron Transport Complex Enzyme Activity

DTT has been shown to modulate the activity of enzymes within the mitochondrial electron transport system (ETS). Studies on isolated mitochondria from patients with end-stage heart failure with reduced ejection fraction (HFrEF) revealed that exposure to DTT increased the enzyme activity of complexes I and III of the ETS. nih.govnih.govresearchgate.net Specifically, treatment with 5 mM DTT improved the activity of Complex I (p = 0.009) and Complex III (p = 0.018) compared to controls. nih.govnih.govresearchgate.net However, DTT treatment did not significantly affect the activity of complexes II or IV, nor did it translate to increased mitochondrial respiration in permeabilized cardiomyocyte bundles, suggesting other rate-limiting factors in end-stage HFrEF. nih.govnih.gov These findings indicate that reversible thiol oxidation can influence the activity of specific mitochondrial complexes, and interventions targeting thiol oxidation might be beneficial in certain pathological conditions. nih.govnih.gov

Here is a table summarizing the effect of DTT on mitochondrial electron transport complex enzyme activity:

Mitochondrial ComplexEffect of 5 mM DTT Treatmentp-value
Complex IIncreased Activity0.009
Complex IINo Change0.630
Complex IIIIncreased Activity0.018
Complex IVNo Change0.926

*Data based on studies in isolated cardiomyocyte mitochondria from patients with end-stage HFrEF. nih.govnih.govresearchgate.net

Protein Purification and Characterization Methodologies

DTT is a crucial reagent in various protein purification and characterization techniques, primarily for its ability to disrupt disulfide bonds and facilitate protein unfolding. interchim.frlabmartgh.commedchemexpress.com

Denaturation of Proteins for Structural Studies

For structural studies, particularly those involving techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR), obtaining proteins in a denatured or uniformly unfolded state is often necessary. labmartgh.com DTT is used, often in conjunction with other denaturing agents like urea or guanidine (B92328) hydrochloride, to completely reduce disulfide bonds, which helps to unfold the protein and disrupt its native three-dimensional structure. interchim.frastralscientific.com.authermofisher.com This denaturation is essential for certain structural analyses and for preventing unwanted aggregation mediated by disulfide linkages. labmartgh.commedchemexpress.com While DTT is effective at reducing accessible disulfide bonds, reduction of buried, solvent-inaccessible disulfide bonds may require denaturing conditions. interchim.frastralscientific.com.au Studies on peanut proteins, for instance, have demonstrated that DTT addition significantly affects the structure of certain protein fractions, suggesting the importance of disulfide bonds in maintaining their structure. conicet.gov.ar

Sample Preparation for Electrophoretic Techniques

DTT is a common component in sample preparation protocols for various electrophoretic techniques used in protein analysis. interchim.frlabmartgh.comnationaldiagnostics.comhuji.ac.il Its primary role is to reduce disulfide bonds within and between protein molecules. huji.ac.ilkhanacademy.org

In SDS-PAGE, proteins are separated primarily based on their molecular weight. huji.ac.ilkhanacademy.org To achieve this separation accurately, proteins must be fully denatured and linearized, and any multimeric complexes held together by disulfide bonds must be dissociated into individual subunits. nationaldiagnostics.comhuji.ac.ilkhanacademy.org DTT is routinely included in SDS-PAGE sample buffers to reduce these disulfide bonds. interchim.frwikipedia.orgnationaldiagnostics.comhuji.ac.ilkhanacademy.orgserva.de This reduction, combined with the action of sodium dodecyl sulfate (B86663) (SDS), which denatures proteins and imparts a uniform negative charge, ensures that protein migration during electrophoresis is primarily determined by size. nationaldiagnostics.comhuji.ac.ilkhanacademy.org Typical concentrations of DTT used for reducing proteins for SDS-PAGE range from 50 mM to 100 mM. broadpharm.comthermofisher.com Compared to other reducing agents like β-mercaptoethanol, DTT is often preferred due to its less pungent odor and effectiveness at lower concentrations. huji.ac.ilserva.de Proper sample preparation with DTT and heating is crucial for complete denaturation and reduction, preventing issues like blurred bands or altered mobilities on the gel. nationaldiagnostics.comkhanacademy.org

Here is a comparison of common reducing agents used in SDS-PAGE sample preparation:

Reducing AgentTypical Concentration for SDS-PAGENotes
Dithiothreitol (B142953) (DTT)50-100 mMLess pungent, effective. broadpharm.comhuji.ac.ilserva.dethermofisher.com
β-Mercaptoethanol (BME)2.5% (approx. 300-700 mM)Historically common, pungent odor. nationaldiagnostics.comhuji.ac.ilthermofisher.com
TCEP50 mMOdor-free, thiol-free. thermofisher.comthermofisher.com

*Concentrations can vary depending on the specific protocol and sample type. nationaldiagnostics.comthermofisher.com

Two-Dimensional Gel Electrophoresis (2-DE) Optimization

In two-dimensional gel electrophoresis (2-DE), DTT is a crucial component for the reduction of protein disulfide bonds prior to isoelectric focusing (IEF) spandidos-publications.comspandidos-publications.comnih.gov. This reduction is essential for the complete unfolding of proteins, ensuring that their separation in the first dimension (IEF) is based solely on their isoelectric point, not their size or conformation influenced by disulfide bridges spandidos-publications.comspandidos-publications.com.

Optimization studies in 2-DE for samples like solid tumor tissues have highlighted the importance of reduction and alkylation prior to IEF to improve separation efficiency and resolution spandidos-publications.comspandidos-publications.com. Depletion of DTT during IEF can lead to protein re-oxidation and result in horizontal streaking on the gel, particularly in larger gels spandidos-publications.comspandidos-publications.com. To mitigate this, using sufficient concentrations of DTT in the rehydration buffer is important spandidos-publications.com. Some protocols have explored using an extra paper soaked in DTT near the cathode during IEF to maintain reducing conditions spandidos-publications.com.

Following reduction with DTT, iodoacetamide (B48618) (IAA) is typically used to alkylate the free thiol groups, preventing their re-oxidation during subsequent SDS-PAGE spandidos-publications.comspandidos-publications.comnih.gov. While the optimal protocols for pre-reduction and alkylation can vary, performing these steps prior to IEF is strongly suggested to reduce streaking and improve spot resolution spandidos-publications.comnih.gov. Equilibration buffers containing DTT are used after IEF to reduce any disulfide bonds that may have reformed during the first dimension separation nih.gov.

Reduction of Cross-Linkers in Polyacrylamide Gels

DTT can be used to reduce the disulfide bridge of the cross-linker N,N′-bis(acryloyl)cystamine sigmaaldrich.comsigmaaldrich.comgendepot.comscientificlabs.commpbio.comzellbio.eu. This application is useful for breaking apart the matrix of polyacrylamide gels, which can be beneficial for protein recovery or further analysis after electrophoresis sigmaaldrich.comsigmaaldrich.comgendepot.comscientificlabs.commpbio.comzellbio.eu.

In-Solution Protein Digestion for Mass Spectrometry

For in-solution protein digestion prior to mass spectrometry analysis, proteins typically require denaturation and disulfide bond cleavage to allow enzymatic digestion to proceed efficiently sickkids.caupstate.edupsu.edu. DTT is commonly included in digestion buffers to reduce these disulfide bonds sickkids.caupstate.eduox.ac.ukpromega.com.

Protocols for in-solution digestion often involve dissolving the target protein in a buffer containing a denaturing agent like urea or guanidine HCl, along with DTT sickkids.caupstate.edupromega.com. For example, a protocol might use 8M urea, 50mM Tris-HCl (pH 8), and 4mM DTT sickkids.ca. Another protocol suggests using 6M guanidine HCl (or 8M urea), 50mM Tris-HCl (pH 8), and 2-5mM DTT upstate.edu. Following reduction with DTT, alkylation with iodoacetamide is performed to prevent the re-formation of disulfide bridges sickkids.caox.ac.ukpromega.com. Excess iodoacetamide may then be neutralized by adding DTT sickkids.ca. The denaturant concentration is typically diluted before adding the protease, such as trypsin sickkids.caupstate.edupromega.com.

Preparation of Buffers for Protein Quantification and Lysis

This compound is a common additive in various buffers used in protein handling, including lysis buffers and buffers for protein quantification sigmaaldrich.comsigmaaldrich.com. Its role in these buffers is to maintain sulfhydryl groups in a reduced state, prevent the formation of unwanted disulfide bonds, and protect proteins from oxidation damage sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comzellbio.euembl.org.

In lysis buffers, DTT helps to ensure the complete solubilization of proteins by reducing disulfide bonds, including those in structural proteins or those that might form during cell lysis nanostring.comabcam.comojp.govsigmaaldrich.com. This is particularly important for samples with high disulfide content, such as sperm cells, where DTT is considered an essential component for efficient lysis ojp.gov. DTT allows the release of DNA from protective proteins and aids in the degradation of proteins by proteases like Proteinase K during DNA extraction protocols ojp.gov.

DTT is also used in sample buffers for techniques like SDS-PAGE to reduce protein disulfide bonds before separation sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comgendepot.comscientificlabs.commpbio.comakrivisbio.com. This ensures that proteins migrate according to their molecular weight in the gel abcam.com. In buffers for protein quantification, DTT helps to maintain the integrity of proteins, although compatibility with the specific quantification method should be considered sigmaaldrich.comabcam.com.

Lysis buffers containing DTT have been developed for various applications. For instance, an SDS lysis buffer might contain 100 mM Tris, 2% SDS, 50mM DTT, and 300 mM NaCl nanostring.com. Modified RIPA lysis buffers can also include DTT, such as one containing 25 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1% NP-40, 1% Sodium Deoxycholate with the addition of 2% SDS, and 50mM DTT nanostring.com. For detergent-free nuclear protein extraction, DTT is included in both the lysis and extraction buffers to maintain reducing conditions sigmaaldrich.com.

Here is a summary of DTT concentrations commonly used in various applications:

ApplicationTypical DTT ConcentrationSource(s)
Maintaining reduced proteins in solution1-10 mM agscientific.cominterchim.fr
Complete reduction for electrophoresis50-100 mM agscientific.com
In-solution protein digestion for MS4-10 mM sickkids.caupstate.edu
Lysis buffers50 mM, 0.1 M nanostring.comsigmaaldrich.com
2-DE Rehydration Buffer Optimization1-2% spandidos-publications.com
2-DE Equilibration Buffer1% researchgate.net
Reduction of cross-linkers (e.g., in gels)100 mM sigmaaldrich.comgendepot.comscientificlabs.commpbio.com

Note: Concentrations may vary depending on the specific protocol and application.

Applications in Nucleic Acid Research and Molecular Biology

Protection of DNA and RNA Integrity

Maintaining the integrity of nucleic acids is crucial for accurate experimental results. DTT contributes to this by mitigating damage from oxidative processes and irradiation. nih.gov

Prevention of DNA and RNA Oxidation

DTT acts as an antioxidant, helping to prevent the oxidation of DNA and RNA. magen-tec.commdpi.com While primarily known for reducing disulfide bonds in proteins, its reducing potential allows it to scavenge reactive oxygen and nitrogen radicals that can cause damage to nucleic acids. nih.govresearchgate.netmdpi.com However, it is worth noting that at certain concentrations, thiols like DTT can also induce oxidative species, such as the hydroxyl radical, which may lead to DNA damage. nih.govresearchgate.netmdpi.com

Protection of DNA from Irradiative Damage

Thiol-containing compounds, including DTT, have demonstrated effectiveness in protecting DNA from damage caused by irradiation. nih.govresearchgate.netplos.orgirpa.netnih.gov This protective effect is attributed to their capacity to scavenge oxygen and nitrogen radicals generated by irradiation. nih.govresearchgate.netmdpi.com Studies have shown that DTT can attenuate the acceleration of DNA strand breaks in irradiated systems. irpa.net Research in irradiated mice has indicated that DTT treatment can ameliorate radiation-induced DNA strand break damage. nih.gov

Nucleic Acid Extraction and Purification Enhancement

DTT is a common additive in nucleic acid extraction and purification protocols, particularly when dealing with challenging sample types or those rich in proteins and nucleases. promega.commagen-tec.comojp.govopsdiagnostics.comnih.gov

Disruption of Nucleic Acid-Protein Complexes

DTT is utilized to disrupt disulfide bonds within or between protein molecules. medchemexpress.commagen-tec.com This is particularly important in releasing nucleic acids from associated proteins, such as histones in chromatin or proteins in viral capsids, thereby facilitating their extraction. promega.comojp.govbio-rad.com In forensic DNA analysis, DTT is employed to break disulfide bonds in proteins like keratin (B1170402) in hair shafts and proteins in sperm, enhancing DNA release. promega.comojp.gov

Homogenization of Viscous Biological Samples (e.g., Sputum)

Viscous samples like sputum present a challenge for nucleic acid extraction due to their complex composition, including high concentrations of glycoproteins like mucins that form a dense network. nih.govnih.govfrontiersin.org DTT is highly effective in homogenizing such samples by specifically breaking the disulfide bonds within mucin proteins, liquefying the mucus and improving the accessibility of nucleic acids to extraction reagents. nih.govnih.govfrontiersin.orgpcrdiagnostics.eunorgenbiotek.com Studies have shown that DTT treatment of sputum samples can lead to higher detection rates of pathogens compared to other methods, indicating improved nucleic acid release. nih.govfrontiersin.org For example, a study comparing DTT and Proteinase K for detecting pathogens in sputum found that DTT treatment resulted in a 100% detection rate, significantly higher than the 87.50% rate with Proteinase K. nih.gov

Lysis of Specific Cell Types (e.g., Sperm Cells)

Dithiothreitol (B142953) is commonly used in DNA extraction protocols, particularly for cell types that are resistant to lysis due to high levels of disulfide bonds in their protein structures, such as sperm cells. The cell membrane of sperm contains a high concentration of disulfides, which contribute to its structural integrity ojp.gov. DTT reduces these disulfide bonds, facilitating the breakdown of the cell membrane and the release of nuclear DNA ojp.govvcu.edu. This action is often performed in conjunction with detergents and proteinase K, which further digest proteins and aid in cell lysis ojp.gov. Efficient release of sperm nuclear DNA is crucial for subsequent analyses, including forensic DNA profiling vcu.edu. Studies have shown that the addition of DTT can lead to a significant increase in male DNA yield from semen samples nih.gov.

Impact on DNA Integrity and Modification Assays

While beneficial for protein reduction, DTT can also have notable effects on DNA integrity and can influence the outcome of sensitive DNA modification assays.

Introduction of Single-Stranded Nicks in DNA

Research indicates that DTT is capable of introducing single-stranded nicks in double-stranded DNA, even in the absence of added catalysts nih.govresearchgate.net. This effect has been observed when incubating supercoiled plasmid DNA with varying concentrations of DTT researchgate.net. These DTT-generated nicks can act as unintended starting points for amplification processes like Rolling Circle Amplification (RCA), which is the basis for many ultrasensitive assays nih.gov. Preventing the loss of DNA integrity due to buffer additives like DTT is particularly important in assays requiring the detection of single or very few DNA molecules nih.govresearchgate.net.

Influence on Single Molecule Detection Methods

DTT's ability to introduce single-stranded nicks and its potential to cause increased background fluorescence can significantly impact the readout from single molecule detection studies and other ultrasensitive assays nih.govresearchgate.netresearchgate.net. For instance, in a DNA sensor based assay with single molecule resolution, DTT has been shown to markedly decrease the signal-to-noise ratio nih.govresearchgate.netnih.govau.dk. This influence highlights the need for careful consideration of DTT's presence in highly sensitive detection systems.

Facilitation of DNA Immobilization on Surfaces

DTT has been demonstrated to facilitate the immobilization of fluorescently labeled DNA on certain functionalized surfaces, such as NHS-ester coated glass slides nih.govresearchgate.net. This effect suggests that DTT can stimulate the binding of DNA to these surfaces, potentially influencing results obtained using such platforms nih.gov. DTT can strongly adsorb to gold surfaces via its sulfhydryl groups, forming a monolayer that can influence the orientation and spacing of immobilized DNA probes, which is relevant for biosensing applications researchgate.netmdpi.com.

Role in Molecular Biology Techniques

DTT is incorporated into various molecular biology techniques, often for its protein-reducing properties or its influence on DNA.

Polymer amplification Reaction (PCR) and Quantitative PCR (qPCR)

In PCR and qPCR, DTT is sometimes included in reaction buffers. While its primary role in the context of enzymes like DNA polymerase is often related to maintaining protein stability by preserving free sulfhydryl groups, its presence can also have other effects bitesizebio.combiocompare.com. Residual DTT in DNA extracts has been shown to impact qPCR, particularly by quenching the fluorescence signal of certain dyes used for DNA quantification, such as Mustang Purple and SYBR Green I nih.govresearchgate.netnih.gov. This quenching effect can lead to inaccurate quantification and overestimation of DNA concentrations nih.govresearchgate.netresearchgate.net. Therefore, when using direct-to-PCR assays that incorporate DTT, it is crucial to evaluate its compatibility with the fluorescent dyes being used nih.gov.

Reverse Transcription PCR (RT-PCR)

In Reverse Transcription PCR (RT-PCR), DTT is a common component of the reaction mixture. thermofisher.comaatbio.com Its inclusion serves multiple purposes essential for efficient cDNA synthesis from RNA templates. One key function is the stabilization of the reverse transcriptase enzyme. protocol-online.orgresearchgate.net Reverse transcriptase activity can be compromised by oxidation, and DTT helps maintain the enzyme's free sulfhydryl groups in a reduced state, ensuring optimal activity. protocol-online.orgresearchgate.net

Furthermore, DTT is known to inhibit RNase activity. protocol-online.orgiris-biotech.dereddit.com Ribonucleases (RNases) are enzymes that degrade RNA, and their activity can be detrimental to the RNA template required for reverse transcription. thermofisher.comiris-biotech.de Many RNases require disulfide bonds for their stability and function; DTT reduces these disulfide bonds, leading to the inactivation of RNases and thus preserving the integrity of the RNA template. protocol-online.orgiris-biotech.dereddit.com This is particularly important when working with crude cell lysates or samples that may contain endogenous RNases. researchgate.net

DTT may also help in disrupting the secondary structure of RNA molecules. protocol-online.org By reducing intramolecular disulfide bonds within the RNA, DTT can make the template more accessible to the reverse transcriptase enzyme, facilitating the initiation and processivity of cDNA synthesis. protocol-online.org

Studies have demonstrated the importance of DTT in RT-PCR, particularly when dealing with challenging sample types. For instance, in the detection of SARS-CoV-2 from viscous sputum specimens, pretreatment with DTT (or proteinase K) was found to improve the detection rate compared to other methods, likely due to its ability to liquefy mucus by disrupting disulfide bonds and potentially improving the accessibility of viral RNA for extraction and subsequent RT-PCR. frontiersin.orgnih.gov Research has also shown that an appropriate concentration of DTT in direct-lysate RT buffers can prevent RNA degradation and allow for comparable cDNA synthesis yields to those obtained from purified RNA. researchgate.net

DNA Sequencing and Cloning

In DNA sequencing and cloning procedures, DTT is frequently used, primarily for its reducing properties. In DNA extraction protocols, particularly from cells with highly condensed DNA like sperm, DTT is used to reduce disulfide bonds in proteins (such as protamines) that are tightly associated with the DNA. plos.orgastralscientific.com.au This reduction helps in unpacking the DNA and facilitates its release and subsequent degradation of proteins by enzymes like Proteinase K, leading to improved DNA yield and quality suitable for downstream applications like long-read sequencing. plos.orgastralscientific.com.au

In cloning, DTT is a standard component in the reaction buffer for T4 DNA ligase, a key enzyme used to join DNA fragments. thermofisher.comsigmaaldrich.com The T4 DNA ligase reaction requires ATP, Mg2+, and DTT. thermofisher.com While the primary role of DTT in this context is often attributed to maintaining the enzyme's activity by keeping cysteine residues in a reduced state, its presence is considered essential for efficient ligation. researchgate.netsigmaaldrich.com

However, it is also important to note that DTT, under certain conditions, has been shown to introduce single-stranded nicks in covalently closed double-stranded DNA circles, even without the addition of a catalyst. nih.govresearchgate.net These nicks could potentially act as unintended starting points in highly sensitive DNA-based assays, although the implications for standard DNA sequencing and cloning protocols are generally considered less critical than for single-molecule detection methods. nih.gov

Vector Construction

DTT is also utilized in various steps involved in vector construction. As mentioned in the context of cloning, DTT is a component of ligation buffers used to join DNA inserts into vector backbones. thermofisher.comsigmaaldrich.com This is a fundamental step in creating recombinant vectors.

In some specialized vector construction methods, such as Ligation-Independent Cloning (LIC), DTT is included in the buffers used for treating DNA fragments with enzymes like T4 DNA polymerase. nih.gov In LIC, T4 DNA polymerase is used to create single-stranded overhangs on the vector and insert DNA. nih.gov DTT is present in the reaction buffer during this enzymatic treatment. nih.gov For example, in one LIC vector construction protocol, DTT is included in the buffer used for T4 polymerase treatment of both the linearized vector and the PCR product insert to generate complementary overhangs for annealing. nih.gov

L Dithiothreitol in Cellular Redox Biology and Oxidative Stress Research

Interactions with Cellular Redox Pathways and Homeostasis

L-Dithiothreitol (DTT), a potent reducing agent also known as Cleland's reagent, plays a significant role in the study of cellular redox biology. wikipedia.orgagscientific.cominterchim.fr Its ability to readily cross cell membranes and reduce disulfide bonds makes it a valuable tool for manipulating and investigating cellular redox pathways and maintaining homeostasis. interchim.fragscientific.com With a low redox potential of -0.33 V at pH 7, DTT is highly effective at maintaining monothiols in their reduced state and quantitatively reducing disulfides. wikipedia.orglsuhsc.edu

Modulation of Glutathione Redox State

L-Dithiothreitol directly influences the cellular glutathione pool, a critical component of the cell's antioxidant defense system. It effectively keeps glutathione in its reduced state (GSH) by reducing oxidized glutathione (GSSG). researchgate.net The maintenance of a high GSH/GSSG ratio is essential for protecting cells from oxidative damage. DTT's ability to reduce the disulfide bonds in GSSG and other oxidized proteins and peptides makes it a powerful agent for preserving a healthy cellular redox environment. researchgate.net Studies have demonstrated that DTT can efficiently reduce GSSG to GSH, with its effectiveness being comparable to other thiol-reducing agents. researchgate.net This action helps protect vital cellular components against toxic insults by preserving the cellular redox balance. researchgate.net

Resemblance to Endogenous Reductants (e.g., Glutathione, NADH)

DTT serves as a valuable experimental surrogate for endogenous reductants due to its structural and functional similarities to molecules like glutathione. mdpi.comaub.edu.lb With its two thiol groups, DTT mimics the function of biological sulfhydryl compounds that are oxidized when exposed to reactive oxygen species. mdpi.com The DTT reaction in laboratory settings is considered analogous to the in vivo oxidation of nicotinamide adenine dinucleotide (NADH), where electrons are transferred to oxygen. aub.edu.lb This resemblance allows researchers to use the DTT assay to assess the oxidative potential of various substances and their potential to disrupt cellular redox balance. mdpi.com

Impact on Reactive Oxygen Species (ROS) Generation

The interaction between L-Dithiothreitol and Reactive Oxygen Species (ROS) is complex, with studies showing it can act as both a scavenger and, paradoxically, a promoter of ROS production.

As an ROS scavenger, DTT can neutralize various free radicals. nih.gov It has been shown to scavenge hydroxyl radicals (•OH) and react with hydrogen peroxide (H₂O₂), a precursor to the highly reactive hydroxyl radical. agscientific.com Pre-treatment of cells with DTT has been found to prevent the increase in intracellular ROS production caused by stressors like UVA radiation. nih.gov

Conversely, some studies indicate that DTT can paradoxically increase ROS production, leading to oxidative stress. researchgate.netelifesciences.org High concentrations of DTT are thought to induce apoptosis in some cell lines by generating hydrogen peroxide. nih.gov Furthermore, the oxidation of DTT itself, particularly when catalyzed by transition metals or components of particulate matter, can lead to the formation of ROS, including superoxide (B77818) (O₂⁻), hydrogen peroxide, and hydroxyl radicals. mdpi.comnih.gov For instance, copper ions can accept an electron from DTT, and the resulting Cu(I) can donate an electron to dissolved oxygen to form superoxide, regenerating the Cu(II) in a catalytic cycle. nih.gov

Effect on ROSResearch Finding
Scavenging Neutralized free radicals such as ABTS•+, DPPH•, and superoxide anion (O₂•-). nih.gov
Scavenging Scavenges hydroxyl radicals and reacts with hydrogen peroxide. agscientific.com
Scavenging Pre-treatment prevented increases in intracellular ROS following UVA irradiation. nih.gov
Generation High concentrations can induce apoptosis by generating hydrogen peroxide. nih.gov
Generation Shown to exert toxic effects by paradoxically increasing ROS production. researchgate.netelifesciences.org
Generation Oxidation of DTT, catalyzed by metals like copper, can form superoxide, H₂O₂, and •OH. nih.gov

Role as an Antioxidant in Cellular Protection

Leveraging its ability to reduce disulfide bonds and scavenge ROS, L-Dithiothreitol functions as a protective antioxidant in various cellular contexts. It is used as a protective agent against the damaging effects of ionizing radiation in living cells. interchim.fragscientific.com DTT provides a protective effect against oxidative damage and apoptosis. nih.gov Research has shown that DTT can protect against thiol-oxidative damage in embryos, preventing cell cycle arrest and cell death. nih.gov In studies involving UVA radiation, pre-treatment with DTT resulted in greater cell viability and prevented lipid peroxidation and DNA condensation by reducing oxidative stress. nih.gov By maintaining sulfhydryl groups on proteins and enzymes in their reduced state, DTT preserves their function and protects them from oxidative inactivation. agscientific.combiocompare.com

Cellular Stress Responses and Signaling

Beyond its direct interactions with the cellular redox state, L-Dithiothreitol is a well-established chemical inducer of specific cellular stress responses, most notably within the endoplasmic reticulum.

Induction of Endoplasmic Reticulum (ER) Stress

L-Dithiothreitol is widely used in cell biology as a potent chemical inducer of Endoplasmic Reticulum (ER) stress. researchgate.netelifesciences.orgnih.govmdpi.com The ER has a unique oxidative environment that is crucial for the correct formation of disulfide bonds during protein folding. elifesciences.org DTT, as a strong reducing agent, disrupts this redox balance. mdpi.com By reducing the disulfide bonds in newly synthesized proteins within the ER, DTT prevents them from folding correctly, leading to the accumulation of misfolded and unfolded proteins. researchgate.netelifesciences.orgmdpi.com

This accumulation triggers a cellular signaling cascade known as the Unfolded Protein Response (UPR). mdpi.comnih.gov The UPR is an adaptive response aimed at restoring ER homeostasis, but if the stress is too severe or prolonged, it can activate cell death pathways. researchgate.net The toxicity of DTT has been linked to this induction of ER stress and the subsequent activation of cell death programs. researchgate.netelifesciences.orgnih.gov Studies in various cell lines and organisms, including HeLa cells, yeast, and plants, have demonstrated that DTT treatment leads to the upregulation of ER stress marker proteins. researchgate.netmdpi.com

ER Stress MarkerOrganism/Cell LineObservation with DTT Treatment
Grp78 (BiP) HeLa CellsIncreased expression levels. researchgate.net
CHOP (GADD153) HeLa CellsIncreased expression levels. researchgate.net
Spliced bZIP60 Arabidopsis thalianaActivated by DTT treatment. nih.gov
Spliced bZIP1 Chlamydomonas reinhardtiiInduced by DTT treatment. nih.gov

Modulation of the Methionine-Homocysteine Cycle

L-Dithiothreitol (DTT), a well-established reducing agent, has been found to exert significant influence on cellular physiology beyond its conventional role as an inducer of endoplasmic reticulum (ER) stress. Research has revealed that DTT can modulate the methionine-homocysteine cycle, a critical metabolic pathway involved in the regulation of methylation reactions and the synthesis of sulfur-containing compounds.

In a study utilizing the nematode Caenorhabditis elegans as a model organism, exposure to DTT was shown to disrupt the methionine-homocysteine cycle. nih.govnih.govelifesciences.org The primary mechanism of this disruption involves the upregulation of the expression of an S-adenosylmethionine (SAM)-dependent methyltransferase gene. nih.govelifesciences.org This upregulation leads to an increased consumption and subsequent depletion of SAM, a universal methyl donor essential for numerous cellular processes. nih.govnih.govnih.gov

The depletion of SAM is a key factor in the observed toxicity of DTT in C. elegans. nih.govnih.govnih.gov This toxic effect could be mitigated by the supplementation of vitamin B12 and methionine, which helps to replenish the SAM pool. nih.govelifesciences.org These findings indicate that the toxic effects of DTT are not solely confined to the ER but also stem from its impact on the methionine-homocysteine cycle. nih.govelifesciences.org Furthermore, the modulation of this cycle by DTT was also linked to the upregulation of the mitochondrial unfolded protein response (UPR), suggesting a broader cellular stress response. nih.govelifesciences.org

Interestingly, while high concentrations of DTT lead to toxicity through this pathway, the reduction of SAM levels has been associated in other contexts with an increased lifespan and improved metabolic health in various organisms. nih.gov This suggests that the effects of DTT on the methionine-homocysteine cycle could be dose-dependent, with potential for beneficial effects at non-toxic concentrations. nih.govnih.gov

Activation of the Hypoxia Response Pathway

Recent studies have uncovered a novel role for L-Dithiothreitol in activating the hypoxia response pathway, a crucial cellular signaling cascade that is triggered by low oxygen levels. This finding challenges the traditional view of DTT as a specific inducer of ER stress and suggests a more complex interaction with cellular redox signaling pathways.

In research conducted on C. elegans, it was discovered that the thiol-reductive stress induced by DTT leads to the activation of the hypoxia response pathway. nih.govnih.gov This activation is primarily mediated by the hypoxia-inducible factor-1 (HIF-1), a key transcription factor in this pathway. nih.gov Exposure to DTT resulted in a significant increase in the mRNA levels of several genes that are known to be induced by hypoxia. nih.gov

The activation of the hypoxia response pathway by DTT is not limited to nematodes, as similar effects have been observed in human cell lines. nih.govresearchgate.net In these cells, DTT treatment also led to the upregulation of hypoxia-response genes. researchgate.net One of the proposed mechanisms for this activation is the production of hydrogen sulfide by DTT, which may then trigger the hypoxia response pathway. nih.govresearchgate.net

The interplay between DTT-induced reductive stress and the hypoxia response pathway is complex. The pathway appears to have a dual role in regulating the cellular response to thiol-mediated toxicity. nih.govresearchgate.net On one hand, it can enhance toxicity through the expression of certain genes, while on the other hand, it can confer protection through independent mechanisms. nih.govresearchgate.net For instance, an enhanced activity of the hypoxia response pathway has been shown to provide resistance to cyanide-mediated killing in C. elegans. nih.govresearchgate.net

Effects on Cellular Metabolism and Viability

The impact of L-Dithiothreitol on cellular metabolism and viability is multifaceted and often dose-dependent. While it is a widely used tool in biochemical and cell biology research, its effects on cell survival can range from protective to cytotoxic.

Studies have demonstrated that DTT can exhibit dose-dependent cytotoxicity. For example, in a study using BRL-3A rat liver cells, DTT was found to decrease cell viability in a concentration-dependent manner, with a calculated LD50 (lethal dose for 50% of cells) of 4.88 mM after 24 hours of treatment.

Conversely, under certain conditions, DTT has been shown to have a positive impact on cell viability, particularly in the context of cryopreservation. In a study on primary rat hepatocytes and the HepG2 cell line, preincubation with DTT at concentrations ranging from 50 µM to 500 µM significantly improved cell viability and function after thawing. elifesciences.org This protective effect is attributed to DTT's antioxidant properties, which help to mitigate the oxidative stress associated with the freeze-thaw process. elifesciences.org DTT directly reduces thiol groups, thereby protecting cells from oxidative damage. elifesciences.org

It is important to note that DTT, as a reducing agent, can interfere with certain types of cell viability assays. Specifically, in assays that rely on the reduction of tetrazolium salts, such as the MTT assay, DTT can non-enzymatically reduce the substrate, leading to an overestimation of cell viability. This potential for interference must be taken into account when interpreting data from such assays in the presence of DTT.

Table 1: Effects of L-Dithiothreitol on Cell Viability

Cell Type Concentration Duration Effect Reference
BRL-3A Rat Liver Cells LD50 = 4.88 mM 24 hours Decreased cell viability
Primary Rat Hepatocytes 50-500 µM 1 hour preincubation Increased viability post-cryopreservation elifesciences.org
HepG2 Cells 100-500 µM 1-3 hours preincubation Increased viability post-cryopreservation elifesciences.org

L-Dithiothreitol in Experimental Animal Models

Modulation of Physiological Responses (e.g., Ventilatory Responses)

In experimental animal models, L-Dithiothreitol has been shown to modulate significant physiological responses, including the ventilatory response to hypoxic and hypercapnic conditions. The ventilatory response is a critical homeostatic mechanism that ensures adequate oxygen supply and carbon dioxide removal.

A study conducted in freely moving rats investigated the role of the oxidation-reduction state of thiol residues in functional proteins on ventilatory responses. nih.gov In this study, rats were subjected to a hypoxic-hypercapnic gas challenge. In control animals, this challenge elicited a robust and sustained increase in minute volume, breathing frequency, tidal volume, and respiratory drive. nih.gov

However, when rats were pre-treated with L,D-dithiothreitol, the ventilatory responses to the hypoxic-hypercapnic challenge were substantially diminished. nih.gov The increases in minute volume, tidal volume, peak inspiratory and expiratory flows, and inspiratory and expiratory drives were all significantly reduced in the DTT-treated group compared to the vehicle-treated group. nih.gov Interestingly, the frequency of breathing was not significantly affected. nih.gov

These findings suggest that the oxidation of thiol residues plays an essential role in the expression of the excitatory phase of breathing that follows a hypoxic-hypercapnic challenge. nih.gov The effectiveness of DTT in attenuating these responses points to its ability to alter the conformational state of functional proteins involved in the control of ventilation through the reduction of disulfide bonds. nih.gov

Table 2: Effect of L,D-Dithiothreitol on Ventilatory Parameters in Rats during Hypoxic-Hypercapnic Challenge

Ventilatory Parameter Effect of L,D-DTT Pre-treatment Reference
Minute Volume Substantially diminished increase nih.gov
Frequency of Breathing Minimally affected nih.gov
Tidal Volume Substantially diminished increase nih.gov
Peak Inspiratory Flow Substantially diminished increase nih.gov
Peak Expiratory Flow Substantially diminished increase nih.gov
Inspiratory Drive Substantially diminished increase nih.gov
Expiratory Drive Substantially diminished increase nih.gov

Protection of Cellular Organelles Against Toxic Insults

L-Dithiothreitol has demonstrated a protective role for cellular organelles against various toxic insults in experimental animal models. This protection is largely attributed to its function as a potent thiol-reductant, which helps to maintain the cellular redox environment and mitigate oxidative stress.

In a study investigating the toxicity of the antibiotic nitrofurantoin on isolated rat liver mitochondria, DTT was found to rescue these organelles from toxic damage. nih.gov Nitrofurantoin-induced mitochondrial dysfunction and the depletion of reduced glutathione were significantly reversed by the simultaneous administration of DTT. nih.gov This indicates that DTT can directly protect mitochondria from certain chemical toxicants.

Furthermore, DTT has been shown to mitigate broader organ injury that is associated with organelle dysfunction. In a mouse model of cholestasis induced by bile duct ligation, a condition that causes the accumulation of toxic bile acids, supplementation with DTT in drinking water led to a reduction in both liver and kidney injury. nih.gov The protective effects were associated with a decrease in reactive oxygen species, reduced lipid peroxidation, and the preservation of glutathione reservoirs in these organs. nih.gov

A chemically modified, more stable, and less toxic version of DTT, dithiothreitol (B142953) tetraacetate (DTT-Ac), has also been shown to be effective in protecting against toxic insults. In a rat model of carbon tetrachloride-induced liver necrosis, treatment with DTT-Ac significantly prevented liver damage. nih.gov This protective effect was attributed to the in vivo conversion of DTT-Ac to DTT, which then reduced the covalent binding of toxic carbon tetrachloride metabolites to microsomal lipids, thereby protecting the endoplasmic reticulum. nih.gov

Advanced Methodological Approaches and Assay Development Utilizing L Dithiothreitol

Dithiothreitol (B142953) Assay for Oxidative Potential (OP) Measurement

The DTT assay is a widely used spectrometric method that evaluates the OP by measuring the depletion of DTT over time rsc.org. In this assay, samples are typically incubated with DTT in a buffer solution, and the remaining DTT is quantified spectrophotometrically after the reaction is quenched rsc.org. The rate of DTT consumption is directly related to the oxidative potential of the sample mdpi.comcopernicus.org.

Quantification of OP of Atmospheric Particulate Matter

The DTT assay is extensively applied to assess the oxidative potential of atmospheric particulate matter (PM), a key indicator of air pollution toxicity mdpi.commdpi.comrsc.org. PM components, including soluble metals (e.g., copper and manganese) and organic compounds like quinones and humic-like substances, can catalyze the oxidation of DTT mdpi.comrsc.orgmdpi.com. The DTT assay quantifies the rate of DTT consumption induced by these components, providing a measure of the PM's capacity to generate reactive oxygen species (ROS) and potentially induce oxidative stress in biological systems nih.govmdpi.comrsc.org.

Studies have shown that the mass-normalized oxidative potential of different PM sources can vary significantly copernicus.org. For instance, vehicular emissions and sources rich in soluble copper and manganese have been found to exhibit higher mass-normalized oxidative potential copernicus.org. The DTT consumption rate can be expressed in different units, such as DTTv (nmol DTT min⁻¹ m⁻³) which is relevant for evaluating human exposure, and DTTm (nmol DTT min⁻¹ μg⁻¹) which provides insight into the intrinsic oxidative potential of the particulate matter mass rsc.org.

Assessment of Redox Activity of Metal Oxide Nanoparticles

The DTT assay is also employed to evaluate the redox activity of metal oxide nanoparticles aub.edu.lbnih.govaub.edu.lb. Metal oxides are abundant in ambient PM and their ability to induce oxidative stress is a significant concern aub.edu.lbnih.gov. The DTT assay helps in understanding the chemical interactions between metal oxide particles and molecules relevant to cellular redox activity aub.edu.lbnih.gov.

Research has investigated the redox activity of various metal oxides using the DTT assay. For example, a study assessing the redox activity of six metal oxides found that their activity varied, with CuO and MnO₂ showing higher activity compared to others like Cr₂O₃, which exhibited no reactivity towards DTT aub.edu.lb. The redox activity associated with metal oxides is often linked to their surface reactivity, specifically their ability to form stable oxidative bonds with the DTT molecule aub.edu.lbnih.gov.

An example of data on the redox activity of metal oxides measured by DTT assay is presented below, based on findings where DTT loss rates were normalized to the mass or surface area of the metal oxides aub.edu.lbresearchgate.net:

Metal OxideDTT Loss Rate (nmol min⁻¹ mg⁻¹)DTT Loss Rate (nmol min⁻¹ mg⁻¹ m⁻²)
CuOHighModerate
MnO₂HighHigh
ZnOModerateLow
PbOModerateHigh
Pb₃O₄ModerateLow
Cr₂O₃NegligibleNegligible

Investigation of Catalytic and Non-Catalytic Reaction Mechanisms

The DTT assay is instrumental in investigating both catalytic and non-catalytic reaction mechanisms contributing to the oxidative potential of samples. Catalytic DTT consumption is often attributed to the presence of transition metals and quinones, which can accelerate DTT depletion through redox cycling mdpi.comrsc.orgnih.gov. In this process, the catalytic species facilitate the transfer of electrons from DTT to oxygen, leading to the formation of ROS rsc.orgnih.gov.

However, studies also highlight the contribution of non-catalytic pathways to total OP measurements mdpi.comrsc.org. Non-catalytic DTT-reactive species, such as organic hydroperoxides and electron-deficient alkenes, can react directly with DTT nih.govcopernicus.org. Understanding the reaction kinetics and mechanisms involving both catalytic and non-catalytic components is crucial for accurately interpreting DTT-based oxidative potential measurements mdpi.comnih.gov. Research using model compounds and secondary organic aerosols has helped elucidate the different reaction orders and rate constants associated with various functional groups and their contribution to DTT consumption nih.gov.

Optimization of this compound Assay Protocols

Despite its widespread use, the DTT assay lacks fully standardized protocols, leading to variability in results across different studies copernicus.orgrsc.org. Optimizing various parameters is crucial for improving assay consistency, reliability, and comparability mdpi.comrsc.org.

Influence of Initial this compound Concentration

The initial concentration of DTT used in the assay significantly influences the measured DTT consumption rates mdpi.comrsc.orgresearchgate.netnih.gov. Studies indicate that DTT consumption rates are often proportional to the initial DTT concentration mdpi.comrsc.orgresearchgate.net. However, this proportionality may not hold true for all sample types, particularly those containing metals or metal-organic mixtures, where deviations from linearity can occur, potentially due to metal-DTT binding researchgate.netnih.gov.

Typical initial DTT concentrations used in studies range from 20 μM to 100 μM mdpi.comrsc.org. The choice of initial concentration can impact the reaction kinetics and the comparability of results obtained using different protocols mdpi.comresearchgate.netnih.gov. For instance, a study comparing protocols with initial DTT concentrations of 100 μM and 20 μM found that while the increase in DTT consumption was proportional to the initial concentration for humic-like substances, it was less than proportional and metal concentration-dependent for metals like copper and manganese researchgate.netnih.gov.

Impact of Solvent Choice and Extraction Methods

The choice of solvent and the extraction method used to prepare samples for the DTT assay can significantly affect the measured oxidative potential mdpi.comcopernicus.orgmdpi.comresearchgate.netnih.gov. Different solvents have varying efficiencies in extracting redox-active components from complex matrices like atmospheric particulate matter mdpi.commdpi.comnih.gov.

For example, studies comparing methanol (B129727) and water extraction methods for PM samples have shown that methanol extraction can yield higher DTT responses, likely due to better extraction of hydrophobic components that contribute to DTT activity mdpi.comcopernicus.orgmdpi.comnih.gov. However, the need to remove organic solvents like methanol before the DTT assay can lead to the loss of labile redox-active species copernicus.orgresearchgate.net.

Performing the DTT assay directly in the extraction liquid, without filtering out insoluble particles, has also been explored as a method to measure total oxidative potential, including contributions from both water-soluble and insoluble components copernicus.orgmdpi.comresearchgate.net. Research suggests that the water extraction method, with the filter remaining in the vial during the assay, can generally yield higher DTT responses with better precision compared to methods involving methanol extraction and filtering copernicus.orgresearchgate.net.

The impact of extraction solvents on DTT-measured oxidative potential has been investigated, showing variations in results depending on whether methanol, phosphate (B84403) buffer, or lung fluid surrogate solutions are used nih.gov. Phosphate buffer extraction has been suggested to provide a more sensible measure for DTT assessment in some cases nih.gov.

Below is an illustrative table summarizing the potential impact of different extraction solvents on DTT assay response based on research findings:

Extraction SolventPotential Impact on DTT ResponseNotes
WaterExtracts water-soluble components; may underestimate total OP if insoluble components are significant. copernicus.orgresearchgate.netOften used in methods where filter remains in vial for total OP. copernicus.orgresearchgate.net
MethanolCan extract more hydrophobic components; may yield higher responses for certain PM types. mdpi.comcopernicus.orgmdpi.comnih.govRequires solvent removal before assay, potentially losing volatile compounds. copernicus.orgresearchgate.net
Phosphate Buffer / Lung Fluid SurrogatesAims to mimic biological conditions; impact varies depending on sample composition. nih.govMay provide a more biologically relevant measure of OP. nih.gov

The optimization of DTT assay protocols, considering factors like initial DTT concentration, solvent choice, and extraction methods, is an ongoing area of research aimed at improving the accuracy, reproducibility, and comparability of oxidative potential measurements mdpi.comcopernicus.orgrsc.org.

Standardization Challenges and Intercomparison of Results

Despite the widespread use of this compound (DTT) in various assays, particularly for determining the oxidative potential (OP) of particulate matter (PM), a significant challenge lies in the lack of standardized protocols. This absence of uniformity makes the intercomparison of results from different studies difficult. mdpi.comresearchgate.net Variations in methodologies, such as the incubation temperature during the reaction (some studies use 37 °C for physiological relevance, while others use room temperature), contribute to the variability observed in outcomes. mdpi.com

Furthermore, the complete reaction mechanisms of DTT with various components in complex samples, such as atmospheric aerosols, are not fully understood. While transition metals and quinones are recognized as major contributors to DTT consumption through catalytic redox reactions, the consumption by non-catalytic PM components has not been thoroughly investigated. mdpi.com This incomplete understanding of reaction pathways can lead to discrepancies in interpreting assay results and challenges in correlating DTT-based OP measurements with observed biological responses. mdpi.comresearchgate.net

Studies have indicated weak correlations between DTT consumption, the generation of reactive oxygen species (ROS), and cellular responses, highlighting knowledge gaps between DTT-based measurements and their implications for health effects. mdpi.comresearchgate.net To improve intercomparison, efforts are underway to develop simplified methods and potentially correct mass-normalized DTT results, although these correction methods may introduce drawbacks and add uncertainty to the analysis. researchgate.net

Development of Novel Detection Systems for L-Dithiothreitol

The accurate and sensitive detection of L-Dithiothreitol is crucial for monitoring its concentration in various applications and biological systems. Traditional methods for quantifying DTT often involve the use of reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which reacts with DTT to form a chromophore detectable by UV/vis absorbance spectroscopy. nih.gov

However, novel detection systems are being developed to offer improved sensitivity, selectivity, and efficiency. Electrochemical detection methods have emerged as a viable alternative, allowing for the direct measurement of DTT concentration. nih.govresearchgate.net These electrochemical methods can yield comparable results to UV/vis detection while potentially eliminating the need for additional reagents and reducing sample mass requirements. nih.gov Although some electrochemical DTT assays have historically required specialized microfluidic device fabrication equipment, modified versions utilizing commercially available equipment, such as wall-jet flow cells with replaceable electrodes, are being developed to increase accessibility. nih.govnih.gov Electrochemical sensors, including those based on gold nanostructured electrodes modified with materials like copper nanocluster/carbon nitride nanocomposites functionalized with DTT, are being explored for sensitive and selective detection of thiols, including DTT, in applications such as measuring the oxidative potential of atmospheric particulate matter. researchgate.netrsc.org

Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are also employed for DTT detection, particularly in complex mixtures. A reversed-phase HPLC method with UV and tandem mass spectrometry (MS/MS) detection has been reported for the direct and rapid evaluation of DTT in complex protein mixtures, offering a viable alternative to methods requiring DTT derivatization. researchgate.netresearchgate.net This approach can quantify the oxidized form of DTT after a sample preparation step involving oxidation. researchgate.net

Fluorescence-based methods are also being developed for sensitive and selective detection of thiol compounds like DTT. Novel fluorescence probes have been demonstrated for the detection of DTT, showing good linear detection ranges and low detection limits. researchgate.net Colorimetric sensors utilizing the in situ formation of silver nanoparticles have also been developed for the highly selective detection of DTT, based on the characteristic absorption spectrum changes of silver nanoparticles in the presence of DTT. mdpi.com

Emerging Research Directions and Future Perspectives on L Dithiothreitol

Elucidation of L-Dithiothreitol's Endoplasmic Reticulum-Independent Cellular Effects

While DTT is widely utilized as a chemical inducer of the unfolded protein response (UPR) by disrupting protein folding within the endoplasmic reticulum (ER), a growing body of evidence indicates that its cellular impact is not confined to this organelle. researchgate.net Research has identified several ER-independent mechanisms through which DTT exerts its effects.

One significant pathway involves the modulation of the methionine-homocysteine cycle. Studies using the nematode Caenorhabditis elegans have shown that DTT-induced toxicity can be alleviated by vitamin B12 in a manner dependent on methionine synthase. researchgate.net Further genetic and biochemical analyses in this model established that DTT's toxicity stems from the depletion of S-adenosylmethionine (SAM), a universal methyl group donor crucial for numerous cellular processes. biorxiv.org

Furthermore, the biochemical reactivity of DTT is not strictly limited to thiol-disulfide exchange. Studies have demonstrated that DTT can interact with and inhibit protein domains that lack cysteine residues. For example, DTT was observed to diminish the carbohydrate-binding activity of a cysteineless mutant of the protein pigpen, suggesting a capacity for direct interaction with other amino acid residues or protein structures. researchgate.netnih.gov

Investigation of L-Dithiothreitol's Role in Specific Disease Models

The multifaceted activities of DTT are being explored in various disease models, providing insights into its potential therapeutic applications and mechanisms of toxicity.

In oncology research, DTT has been studied in human cervical cancer HeLa cells. In this model, DTT was shown to induce ER stress-mediated apoptosis in a time- and dose-dependent manner. spandidos-publications.com This pro-apoptotic effect was linked to the generation of ROS and the inhibition of autophagic flux, suggesting that DTT disrupts cellular homeostasis, ultimately leading to cell death. spandidos-publications.com

The nematode C. elegans has served as a valuable whole-organism model to dissect the systemic effects of DTT. Research in this model has been instrumental in uncovering the ER-independent toxicity mechanism involving the disruption of the methionine-homocysteine cycle and the subsequent depletion of S-adenosylmethionine (SAM). biorxiv.org These findings highlight a specific metabolic vulnerability to DTT exposure.

In preclinical respiratory research, studies in conscious rats have suggested that DTT can modulate ventilatory responses. It was shown to be highly effective in mitigating the ventilatory responses that occur during a hypoxic-hypercapnic gas challenge and upon return to room air, raising the possibility of its investigation for conditions associated with unstable breathing patterns. researchgate.net

Table 1: Effects of L-Dithiothreitol in Various Research Models
Model SystemObserved EffectsKey FindingsReference
HeLa Cells (Cervical Cancer)Induction of apoptosis, inhibition of autophagyDTT induces cell death through ER stress and ROS production. spandidos-publications.com
Caenorhabditis elegans (Nematode)Systemic toxicityToxicity is linked to the depletion of S-adenosylmethionine (SAM) via disruption of the methionine-homocysteine cycle. researchgate.netbiorxiv.org
Rats (Respiratory Model)Modulation of ventilatory responsesDTT mitigates non-eupneic breathing patterns following hypoxic-hypercapnic challenges. researchgate.net

Advanced Spectroscopic and Biochemical Characterization of L-Dithiothreitol Interactions

The primary biochemical function of DTT is the reduction of disulfide bonds in proteins. agscientific.com This reaction proceeds via a two-step thiol-disulfide exchange, where one of DTT's thiol groups forms a transient mixed-disulfide with a cysteine residue in the target protein. The second thiol group of DTT then attacks this intermediate, forming a stable six-membered ring (oxidized DTT) and releasing the reduced protein with two free thiol groups. agscientific.comwikipedia.org This efficient reduction mechanism is fundamental to its use in preventing protein aggregation and denaturation in biochemical assays. agscientific.commedchemexpress.com

Beyond its classical reducing function, advanced analytical techniques have uncovered novel modes of interaction for DTT. Mass spectrometry studies have revealed that DTT can act as a specific, UV-inducible cross-linking agent between proteins and RNA. nih.gov Upon UV irradiation, DTT forms a covalent linkage between cysteine residues within a protein and nearby uracil (B121893) bases of an RNA molecule. This reaction is highly efficient and specific, providing a powerful tool for mapping protein-RNA interaction sites with high resolution. nih.gov

Biochemical studies have also shown that DTT's interactions are not exclusively with cysteine residues. Research on the protein pigpen demonstrated that DTT could inhibit its carbohydrate-binding function even when the protein's cysteine residues were mutated, indicating that DTT can alter protein function through mechanisms other than thiol-disulfide exchange. researchgate.netnih.gov

Pharmacological Implications Beyond Traditional Reducing Functions

Emerging research highlights pharmacological activities of DTT that are independent of its primary role as a disulfide reductant. These findings suggest that DTT can modulate complex cellular signaling pathways.

A notable discovery is DTT's ability to inhibit apoptosis. Counterintuitively, this effect is not attributed to its antioxidant properties but rather to its capacity to induce an increase in intracellular superoxide (B77818) (O₂·⁻) levels. nih.gov Studies in human melanoma and bladder carcinoma cell lines showed that DTT-induced superoxide generation led to the inhibition of apoptosis triggered by various stimuli, including CD95 signaling and staurosporine. This anti-apoptotic effect could be reversed by a specific superoxide scavenger, confirming the central role of ROS in this process. nih.gov

DTT also exhibits modulatory effects on neurotransmitter receptors. In studies on frog muscle preparations, DTT was found to reduce the potency of several nicotinic cholinoceptor agonists, such as acetylcholine (B1216132) and carbachol. nih.gov Conversely, its effect on the inhibitory nicotinic receptor in rat dorsolateral septal neurons was different; the inhibitory response persisted after DTT treatment, suggesting that the agonist binding site on this receptor subtype does not rely on an intact disulfide bond for activation. nih.gov These findings indicate that DTT can selectively modulate neuronal signaling depending on the specific receptor subtype involved.

Furthermore, DTT has been shown to induce DNA damage under certain conditions. In the presence of trace amounts of transition metals like copper, the oxidation of DTT can produce highly reactive hydroxyl radicals via the Fenton reaction, which can then cause single-stranded nicks in double-stranded DNA. nih.gov

Addressing Knowledge Gaps in L-Dithiothreitol Consumption Mechanisms and Biological Correlations

The consumption of DTT is a key metric in the widely used DTT assay, which measures the oxidative potential (OP) of environmental samples, particularly atmospheric particulate matter (PM). mdpi.com In this acellular assay, the rate of DTT consumption serves as a proxy for the concentration of redox-active species present in a sample. mdpi.com Research has shown that DTT consumption is largely driven by catalytic redox reactions involving components of PM such as transition metals (notably copper and manganese) and quinones. nih.govresearchgate.net These substances facilitate the transfer of electrons from DTT to molecular oxygen, generating ROS, which in turn oxidize more DTT. nih.gov

However, significant knowledge gaps remain. Weak correlations have been observed in some studies between DTT consumption rates and subsequent cellular responses, indicating that the DTT assay may not fully capture the complexity of PM-induced biological toxicity. mdpi.com The mechanisms of DTT consumption by non-catalytic PM components are also not fully understood. mdpi.com

Table 2: Factors Influencing L-Dithiothreitol Consumption in Oxidative Potential Assays
FactorMechanismSignificanceReference
Transition Metals (e.g., Cu, Mn)Catalyze the oxidation of DTT through redox cycling.Major contributors to DTT consumption from ambient particulate matter. nih.govresearchgate.net
QuinonesParticipate in redox cycling to generate ROS, which oxidizes DTT.Significant organic contributors to DTT consumption. nih.gov
Reactive Oxygen Species (ROS)Directly oxidize DTT. ROS are generated by the reaction of DTT with catalytic species.Secondary mechanism that propagates DTT consumption. nih.gov
Non-Catalytic ComponentsDirect, stoichiometric oxidation of DTT.Represents a knowledge gap; their contribution is less understood. mdpi.com

In biological systems, a direct correlation has been established between DTT exposure and a specific metabolic outcome in C. elegans. The consumption or metabolic processing of DTT in this organism leads to the depletion of the essential metabolite S-adenosylmethionine (SAM), which is a key mechanism of its toxicity. biorxiv.org Understanding how DTT is metabolized or consumed by cells to produce this effect remains an area for further investigation.

Synergistic Effects of L-Dithiothreitol with Other Compounds in Biological Contexts

L-Dithiothreitol is frequently used in combination with other chemical agents to achieve synergistic or enhanced effects in various biochemical and cellular applications.

A classic example is its use with the detergent Sodium dodecyl sulfate (B86663) (SDS) in SDS-PAGE protein analysis. wikipedia.org While SDS denatures proteins by disrupting non-covalent bonds, DTT acts synergistically by reducing disulfide bonds, ensuring the complete linearization of proteins for accurate separation based on molecular weight. wikipedia.org

In the field of biocatalysis, DTT serves as a crucial synergistic compound. It is employed as a terminal reductant in enzyme-catalyzed reactions. For instance, in the deracemization of sulfoxides, DTT is used to regenerate the active form of the enzyme methionine sulfoxide (B87167) reductase A (MsrA), which stereoselectively reduces the (S)-sulfoxide. acs.orgacs.org This allows the catalytic cycle to continue, enabling the conversion of a racemic mixture to a single enantiomer. acs.org

In cellular studies, DTT's effects can be potentiated by other chemical agents. In HeLa cells, the combination of DTT with U0126, an inhibitor of the ERK signaling pathway, was found to block autophagic flux. spandidos-publications.com This synergistic effect was comparable to that observed when DTT was combined with chloroquine, a known inhibitor of autophagy. This suggests that DTT-induced stress makes cells more susceptible to disruptions in specific signaling or degradative pathways. spandidos-publications.com

Q & A

Q. What is the optimal concentration of DTT for reducing disulfide bonds in protein solutions, and how does concentration affect enzyme activity?

  • Methodological Answer : DTT concentration depends on the target protein’s redox sensitivity. For standard applications (e.g., maintaining reduced proteins in solution), 1–10 mM is typical. Higher concentrations (50–100 mM) are used for complete reduction in electrophoresis . Experimental validation is critical:

Perform a titration (e.g., 0–5 mM DTT) to monitor enzyme activity.

Use kinetic assays (e.g., glucokinase activity in ) to identify peak activity. For instance, at ~2 mM DTT, glucokinase activity reaches ~90% before declining due to over-reduction or oxidative interference .

  • Analytical Tools : UV-Vis spectroscopy or HPLC (as in ) can confirm DTT purity and quantify residual oxidized forms.

Q. How can researchers quantify DTT in complex biological samples while avoiding interference from thiol-containing compounds?

  • Methodological Answer : Use selective analytical methods:
  • HPLC with fluorescence detection : Derivatize DTT with maleimide-based probes (e.g., ThioGlo™) to enhance sensitivity .
  • Capillary electrophoresis : Separates DTT from glutathione (GSH) or cysteine via charge-to-mass ratios .
  • Control experiments : Include samples spiked with known DTT concentrations to validate recovery rates.

Advanced Research Questions

Q. How do buffer composition and redox conditions influence DTT’s efficacy in stabilizing enzymes or fluorescence-based assays?

  • Methodological Answer : DTT interacts with buffer ions and pH, altering its redox potential. For example:
  • In fluorescence studies (), Tris-HCl (pH 7) with 20 mM DTT minimized variability, but H₂O₂ (oxidizing agent) or Ca²⁺/Na⁺ ions quenched fluorescence.
  • Protocol Adjustments :

Pre-dialyze samples to standardize buffer conditions.

Test DTT in combination with chelators (e.g., EDTA) to mitigate metal interference .

  • Redox State Monitoring : Use Ellman’s assay to measure free thiols and confirm DTT activity post-incubation .

Q. How can researchers resolve contradictions in data arising from DTT’s instability or decomposition products?

  • Methodological Answer : DTT degrades in aqueous solutions (especially at pH >8.0) to form cyclic disulfides, which can oxidize proteins or generate reactive oxygen species (ROS) . Mitigation strategies:
  • Stability Testing :
ConditionRecommendation
pHUse buffers at pH 6.5–7.5
TemperatureStore solutions at –20°C; avoid repeated freeze-thaw cycles
Oxygen exposureDegas buffers or add argon overlay
  • Alternative Reductants : Compare results with TCEP (tris(2-carboxyethyl)phosphine), which is air-stable and less prone to oxidation .

Q. What experimental design considerations are critical when studying DTT’s role in metal-protein interactions?

  • Methodological Answer : DTT can chelate metal ions (e.g., Cu²⁺), altering metalloprotein activity. For example, in copper-DTT complexes (), DNA cleavage assays require:

Metal Titration : Vary Cu²⁺/DTT ratios to identify stoichiometric effects.

Spectroscopic Validation : Use UV-Vis or EPR to confirm metal coordination changes.

Control Groups : Include metal-free DTT solutions to isolate redox vs. chelation effects .

Methodological Best Practices

  • Reproducibility : Document DTT lot numbers, storage conditions, and buffer recipes ().
  • Safety : Use PPE (gloves, goggles) due to DTT’s acute toxicity (H302, H315) and ecological hazards (WGK 2) .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal) for detailing experimental protocols and validation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.